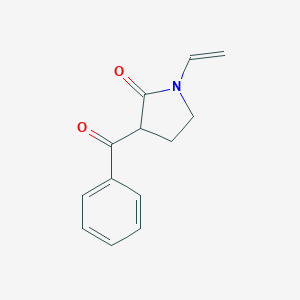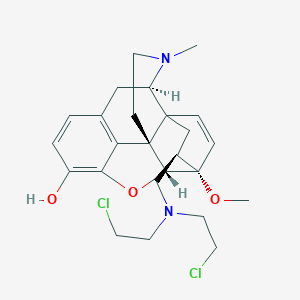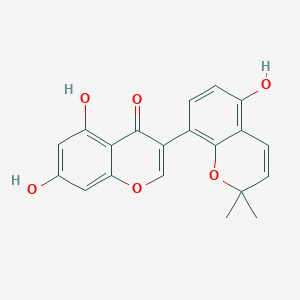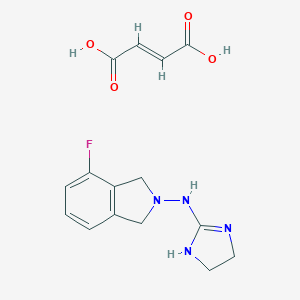
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid, also known as DPAQ, is a synthetic compound that belongs to the family of quinoline-based drugs. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid is complex and involves multiple targets. In cancer cells, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to induce cell death by inhibiting the interaction between p53 and MDM2, leading to the activation of the p53 pathway and the induction of apoptosis. In bacterial cells, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to inhibit the activity of DNA gyrase, a key enzyme involved in DNA replication and transcription, leading to the inhibition of bacterial growth.
生化学的および生理学的効果
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell death by activating the p53 pathway and inducing apoptosis. In bacterial cells, it has been shown to inhibit DNA gyrase, leading to the inhibition of bacterial growth. In the brain, it has been shown to modulate the activity of various enzymes and receptors, leading to improved cognitive function and neuroprotection.
実験室実験の利点と制限
The advantages of using 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid in lab experiments include its potent antitumor and antimicrobial activity, as well as its ability to modulate the activity of various enzymes and receptors in the brain. However, the limitations of using 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid. One direction is to further explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, including its interaction with various enzymes and receptors in the brain. Additionally, future studies could focus on improving the solubility and bioavailability of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid, as well as reducing its potential toxicity at high concentrations.
合成法
The synthesis of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid involves a multi-step process that starts with the reaction of 2-chloroquinoline-3-carboxylic acid with N,N-dipentylamine. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The overall yield of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid is around 50%, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In biochemistry, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been used as a tool to study the role of protein-protein interactions in various biological processes. It has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, leading to the activation of the p53 pathway and the induction of cell death in cancer cells.
In pharmacology, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to modulate the activity of various enzymes and receptors in the brain, leading to improved cognitive function and neuroprotection.
特性
CAS番号 |
116408-67-4 |
|---|---|
製品名 |
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid |
分子式 |
C25H35N3O4 |
分子量 |
441.6 g/mol |
IUPAC名 |
5-(dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C25H35N3O4/c1-3-5-9-17-28(18-10-6-4-2)25(32)22(15-16-23(29)30)27-24(31)21-14-13-19-11-7-8-12-20(19)26-21/h7-8,11-14,22H,3-6,9-10,15-18H2,1-2H3,(H,27,31)(H,29,30) |
InChIキー |
YOKRNCYLIYLPJI-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 |
正規SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 |
同義語 |
5-(Dipentylamino)-5-oxo-4-[(2-quinolinylcarbonyl)amino]valeric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)
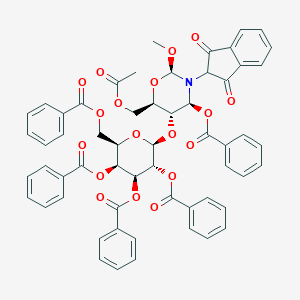
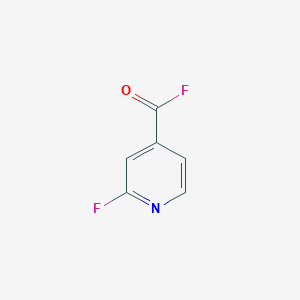
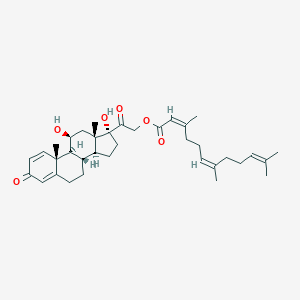
![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
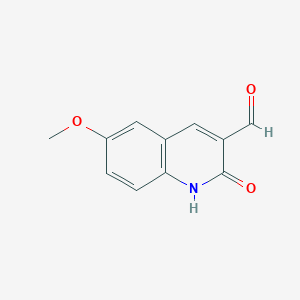
![2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B37502.png)
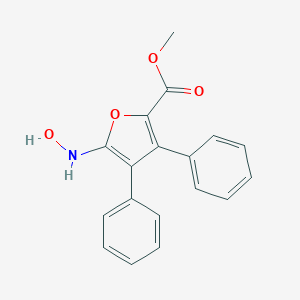
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)
